Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-
Description
The compound "Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-)" features two 4-methoxybenzene groups connected via a 2-nitroethylidene (-CH(NO₂)-CH₂-) bridge. This structure confers unique electronic and steric properties, making it relevant in materials science and organic synthesis.
Properties
CAS No. |
85078-27-9 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C16H17NO4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3 |
InChI Key |
QDIWFABZGBNPAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with nitroethane under basic conditions. The reaction proceeds through a condensation mechanism, forming the nitroethylidene linkage between the benzene rings. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, where they can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy groups can influence the compound’s solubility and binding affinity to its targets.
Comparison with Similar Compounds
Structural Analogues with Varied Central Linkages
Halogenated Derivatives
- Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy-] (CAS 37853-61-5) Structure: Two 4-methoxybenzene groups linked via a propane backbone, with bromine substituents at positions 3 and 3. Applications: Flame retardant, as part of the Tetrabromobisphenol A cluster . Key Difference: Bromination enhances flame resistance but reduces solubility compared to nitro derivatives.
- Methoxychlor (CAS 72-43-5) Structure: Central 2,2,2-trichloroethylidene bridge with 4-methoxybenzene groups. Applications: Pesticide (now restricted due to toxicity) . Key Difference: Chlorine atoms increase environmental persistence but introduce ecological risks.
Acetylenic and Ethynyl Linkages
- 1,1′-(1,3-Butadiyne-1,4-diyl)bis(4-methoxybenzene) (CAS 22779-05-1) Structure: Rigid butadiyne (-C≡C-C≡C-) bridge between 4-methoxybenzene groups. Key Difference: Acetylenic bonds enable π-conjugation, unlike the non-conjugated nitroethylidene bridge.
- 1,2-Bis(4-methoxyphenyl)ethyne (CAS 2132-62-9) Structure: Ethyne (-C≡C-) linkage. Synthesis: Prepared via Sonogashira coupling . Key Difference: Ethynyl groups enhance rigidity and optoelectronic properties.
Cyclopropane and Propane Backbones
Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-] (CAS 3718-51-2)
- Dimethyl-Bisphenol A (CAS 1568-83-8) Structure: Propane backbone with two 4-methoxybenzene groups. Applications: Intermediate in polymer production . Key Difference: Propane’s flexibility vs. nitroethylidene’s nitro group polarity.
Functional Group Variations
Nitro vs. Methoxy Substitutions
- Benzene, 1,1'-(chlorophenylmethylene)bis[4-methoxy-] (DMT-Cl, CAS 40615-36-9)
Schiff Base Derivatives
- (N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine
Comparative Data Table
Biological Activity
Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-), commonly referred to as a nitro compound with methoxy groups, exhibits notable biological activity that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This article explores the compound's chemical properties, biological activities, and relevant case studies.
- Chemical Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- IUPAC Name : Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-)
- CAS Registry Number : [1568-83-8]
Antimicrobial Properties
Research indicates that compounds similar to benzene derivatives often exhibit antimicrobial activity. The presence of nitro and methoxy groups can enhance the interaction with microbial membranes and enzymes. For instance, studies have shown that nitro compounds can act as effective antibacterial agents due to their ability to disrupt cellular processes.
Antioxidant Activity
The antioxidant potential of benzene derivatives has been extensively documented. The methoxy groups contribute to the stabilization of free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage and may have implications in cancer prevention.
Cytotoxic Effects
Some studies have reported cytotoxic effects of nitro-substituted benzene compounds on various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS). Research has indicated that benzene derivatives can selectively target cancer cells while sparing normal cells.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduces oxidative stress | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various nitro-substituted compounds, including benzene derivatives. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Case Study 2: Antioxidant Properties
In a research article focusing on natural antioxidants, benzene derivatives were evaluated for their ability to scavenge free radicals. The findings demonstrated that the compound effectively reduced DPPH radical levels, indicating strong antioxidant activity.
Case Study 3: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of nitrobenzene derivatives revealed that benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-) exhibited selective toxicity toward breast cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
